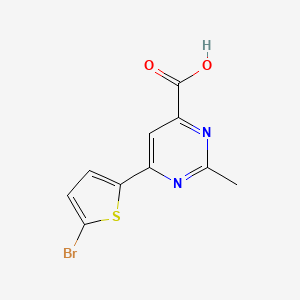
6-(5-Bromothiophen-2-yl)-2-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Bromothiophen-2-yl)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that features a brominated thiophene ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromothiophen-2-yl)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Pyrimidine Core: The brominated thiophene is then subjected to a series of reactions to form the pyrimidine core. This involves the use of reagents such as formamidine acetate and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromothiophen-2-yl)-2-methylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted thiophenes.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-(5-Bromothiophen-2-yl)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(5-Bromothiophen-2-yl)-2-methylpyrimidine-4-carboxylic acid depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is often achieved through interactions with key amino acid residues in the enzyme’s active site.
Receptor Binding: It can also bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-carboxylic acid
- 2-Methylpyrimidine-4-carboxylic acid
- 6-(5-Bromothiophen-2-yl)-2-methylpyrimidine
Uniqueness
6-(5-Bromothiophen-2-yl)-2-methylpyrimidine-4-carboxylic acid is unique due to the combination of the brominated thiophene and pyrimidine core, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H7BrN2O2S |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
6-(5-bromothiophen-2-yl)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2S/c1-5-12-6(4-7(13-5)10(14)15)8-2-3-9(11)16-8/h2-4H,1H3,(H,14,15) |
InChI Key |
VJEJGPIVTVZJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















